An In-depth Technical Guide to Methanol-13C for Researchers and Scientists
An In-depth Technical Guide to Methanol-13C for Researchers and Scientists
Methanol-13C (¹³CH₃OH) is a stable, non-radioactive isotopologue of methanol where the common carbon-12 (¹²C) atom is replaced by a carbon-13 (¹³C) isotope. This isotopic substitution imparts a unique nuclear spin property that makes Methanol-13C an invaluable tool in various scientific disciplines, particularly in chemistry, biology, and drug development. Its primary utility lies in its application as a tracer for metabolic pathways and as a specialized solvent and reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Core Chemical and Physical Properties
The physical properties of Methanol-13C are very similar to those of natural abundance methanol. The key difference is its increased molecular weight due to the presence of the ¹³C isotope.[1][2] This mass difference is fundamental to its use in mass spectrometry-based analyses.
Table 1: Physicochemical Properties of Methanol-13C
| Property | Value |
| Chemical Formula | ¹³CH₃OH |
| Molecular Weight | 33.03 g/mol [1][3] |
| CAS Number | 14742-26-8[1][3] |
| Appearance | Colorless liquid[3] |
| Density | 0.815 g/mL at 25 °C[3] |
| Boiling Point | 65.4 °C[3] |
| Melting Point | -98 °C[3] |
| Flash Point | 11.0 °C (closed cup)[3][4] |
| Refractive Index | n20/D 1.329[3] |
| Isotopic Purity | Typically ≥99 atom % ¹³C[3] |
Synthesis of Methanol-13C
Industrially, methanol is predominantly synthesized from synthesis gas (syngas), a mixture of carbon monoxide, carbon dioxide, and hydrogen.[5] The production of Methanol-13C follows the same catalytic pathways, with the critical distinction being the use of ¹³C-enriched carbon sources.
The most common method is the low-pressure catalytic hydrogenation of ¹³C-labeled carbon dioxide or carbon monoxide over a copper/zinc oxide/alumina (Cu/ZnO/Al₂O₃) catalyst.[6]
Key Synthesis Reaction: ¹³CO₂ + 3H₂ → ¹³CH₃OH + H₂O[5]
This process allows for the high-yield production of Methanol-13C with very high isotopic purity, which is essential for its applications.
Caption: Industrial synthesis pathway for Methanol-13C from ¹³C-enriched syngas.
Applications in Research and Drug Development
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methanol-13C is extensively used in NMR spectroscopy. The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active, unlike the primary isotope ¹²C. This property is leveraged in several ways:
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Solvent and Reference: While deuterated solvents (like Methanol-d4) are more common for reducing solvent signals in ¹H NMR, Methanol-13C can be used as a reference standard. In ¹³C NMR, it produces a single, sharp resonance peak, typically around 49-50 ppm relative to tetramethylsilane (TMS).[7]
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Mechanistic Studies: It is employed to study reaction mechanisms, such as proton transfer processes, where the labeled carbon can be tracked through various intermediate states.[3]
Caption: The ¹³C nucleus in Methanol-13C is NMR-active, producing a distinct signal.
Isotopic Labeling and Metabolic Tracing
A primary application of Methanol-13C is in stable isotope tracing studies. Researchers introduce it into biological systems (e.g., cell cultures, organisms) to track the metabolic fate of the carbon atom.
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Metabolic Pathway Analysis: As cells metabolize Methanol-13C, the ¹³C atom is incorporated into a wide range of downstream metabolites. By using techniques like mass spectrometry (MS) or NMR, scientists can identify these labeled metabolites and quantify their abundance, thereby mapping active metabolic pathways.
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Fluxomics: This technique, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic reactions within a living system, which is critical in drug development for understanding a compound's mechanism of action or in identifying metabolic dysregulation in disease.
Experimental Protocol: General Workflow for Metabolic Labeling
While specific protocols are highly dependent on the biological system and analytical method, a general experimental workflow for a cell culture-based metabolic tracing experiment is outlined below.
Objective: To trace the metabolic fate of the carbon from Methanol-13C in cultured mammalian cells.
Methodology:
-
Cell Culture Preparation:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare a specialized labeling medium where standard methanol (or another carbon source) is replaced with a known concentration of Methanol-13C.
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-
Isotopic Labeling:
-
Remove the standard growth medium from the cells.
-
Wash the cells gently with a phosphate-buffered saline (PBS) solution to remove residual medium.
-
Add the pre-warmed Methanol-13C labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the labeled substrate.
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-
Metabolite Extraction:
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After incubation, rapidly quench the cells' metabolic activity by placing the culture dish on dry ice and aspirating the medium.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells to lyse them and precipitate proteins.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
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Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Collect the supernatant, which contains the extracted metabolites.
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-
Sample Analysis:
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Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy.
-
For LC-MS, monitor for the expected mass shifts in downstream metabolites (e.g., M+1, M+2, etc.) corresponding to the incorporation of one or more ¹³C atoms.
-
For NMR, acquire ¹³C spectra to identify labeled compounds based on their chemical shifts.
-
-
Data Analysis:
-
Process the raw MS or NMR data to identify labeled metabolites and determine their isotopic enrichment.
-
Use specialized software to map the labeled metabolites to known biochemical pathways and perform metabolic flux analysis.
-
Caption: A typical experimental workflow for a stable isotope tracing study.
Safety and Handling
Methanol-13C shares the same hazards as unlabeled methanol. It is a highly flammable liquid and vapor and is toxic if swallowed, inhaled, or in contact with skin.[2] Ingestion can lead to blindness or death. It is known to cause damage to the central nervous system and eyes.[3][4]
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor[2] |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed[2] |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin[2] |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled[2] |
| Specific Target Organ Toxicity | H370 | Causes damage to organs (e.g., eyes, CNS)[2][3] |
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling Methanol-13C. All work should be conducted in a well-ventilated fume hood.
References
- 1. Methanol-13C | CAS 14742-26-8 | LGC Standards [lgcstandards.com]
- 2. Methanol-13C | CH4O | CID 11205710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methanol-13C 13C 99atom 14742-26-8 [sigmaaldrich.com]
- 4. 甲醇-13C,d4 99 atom % 13C, 99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methanol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
